
3-(2-(二乙基氨基)乙基)-N-(2-甲氧基乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, along with the attached 2-methoxyethyl and diethylaminoethyl groups . The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-methoxyethyl and diethylaminoethyl groups would likely make the compound somewhat soluble in polar solvents . The exact properties would need to be determined experimentally .科学研究应用
合成和抗菌活性
研究表明,从类似于所述化合物的复杂化学结构中合成了新型杂环化合物,展示了它们的潜在抗菌活性。这些化合物已针对各种细菌和真菌菌株进行了评估,表明它们在新抗菌剂的开发中具有重要意义。探索这些化合物的合成途径也有助于更广泛的药物化学领域,在该领域中,不断寻求新的治疗剂来对抗耐药菌株 (Desai, Shihora, & Moradia, 2007)。
抗癌研究
进一步的研究集中于合成和表征具有抗癌活性的新化合物,特别是针对乳腺癌细胞系。合成 1-[(芳基)(3-氨基-5-氧代吡唑烷-4-亚甲基)甲基]-2-氧代-1,2-二氢喹啉-3-羧酸衍生物并对其针对 MCF-7 细胞系的评估强调了此类化合物在抗癌研究中的潜力。这些发现突出了化学合成在开发可能有效治疗癌症的新治疗剂中的重要性 (Gaber 等,2021)。
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 2-(diethylamino)ethyl chloride followed by reaction with 2-methoxyethyl isothiocyanate.", "Starting Materials": [ "2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "2-(diethylamino)ethyl chloride", "2-methoxyethyl isothiocyanate" ], "Reaction": [ "Step 1: 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with thionyl chloride to form 2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: 2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine to form 3-(2-(diethylamino)ethyl)-2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: 3-(2-(diethylamino)ethyl)-2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the final product, 3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
| 422528-14-1 | |
分子式 |
C18H26N4O3S |
分子量 |
378.49 |
IUPAC 名称 |
3-[2-(diethylamino)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H26N4O3S/c1-4-21(5-2)9-10-22-17(24)14-7-6-13(12-15(14)20-18(22)26)16(23)19-8-11-25-3/h6-7,12H,4-5,8-11H2,1-3H3,(H,19,23)(H,20,26) |
InChI 键 |
OAHYZAARESFKGL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


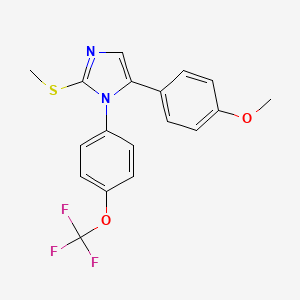
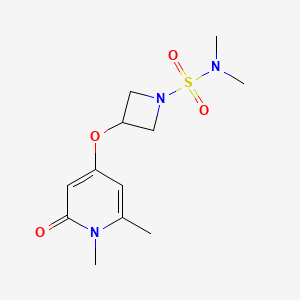
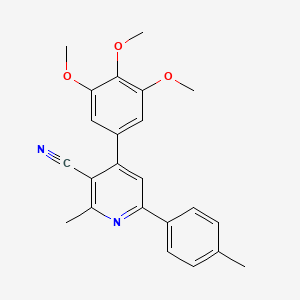
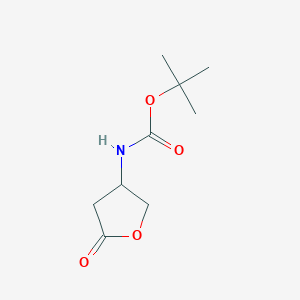
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
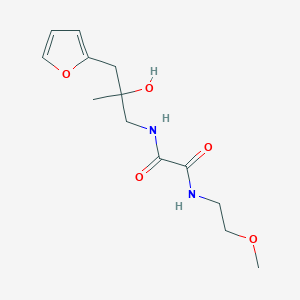

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
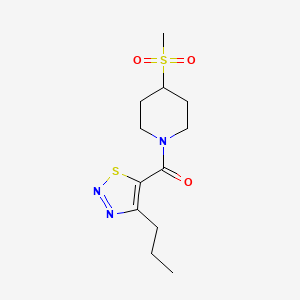
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)

![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
